molecular formula C22H29N7O4 B10836540 tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate

tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate

Cat. No.: B10836540
M. Wt: 455.5 g/mol
InChI Key: CBLPHWVBNDVSJU-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazo[1,2-a]purine core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Attachment of the tert-butyl carbamate group: This is usually done through a carbamation reaction using tert-butyl chloroformate.

    Addition of the but-2-ynyl group: This can be introduced via a Sonogashira coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and purine moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound might be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can exert its effects by inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)­amino]: This compound shares the tert-butyl carbamate group and has similar reactivity patterns.

    ®-N-(1-(7-(but-2-ynyl)-3-Methyl-1-((4-Methylquinazolin-2-yl)Methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-2,2,2-trifluoroacetaMide: This compound has a similar core structure but different substituents, leading to variations in reactivity and applications.

Uniqueness

The uniqueness of tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H29N7O4

Molecular Weight

455.5 g/mol

IUPAC Name

tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate

InChI

InChI=1S/C22H29N7O4/c1-6-7-11-28-16-17(24-19-26(5)15(30)13-29(19)18(16)31)25-20(28)27-10-8-9-14(12-27)23-21(32)33-22(2,3)4/h14H,8-13H2,1-5H3,(H,23,32)

InChI Key

CBLPHWVBNDVSJU-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1C2=C(N=C3N(C(=O)CN3C2=O)C)N=C1N4CCCC(C4)NC(=O)OC(C)(C)C

Origin of Product

United States

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